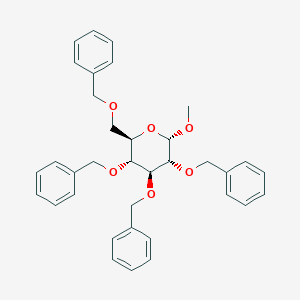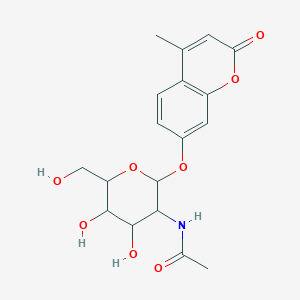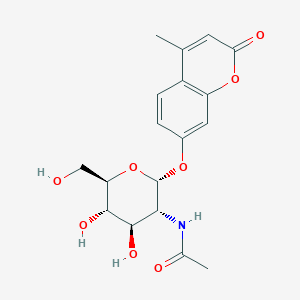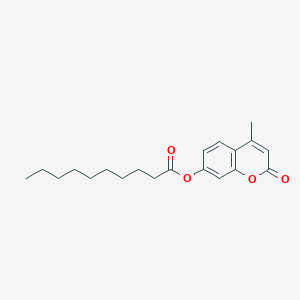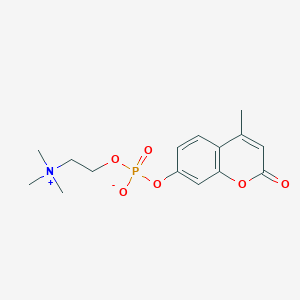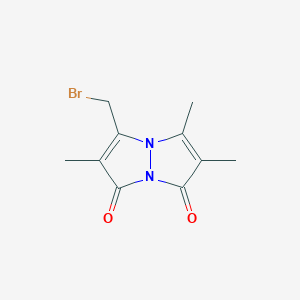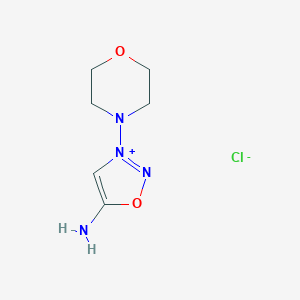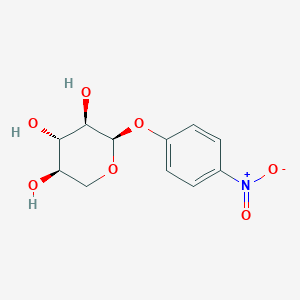
对硝基苯基 α-D-木吡喃糖苷
描述
p-Nitrophenyl alpha-D-xylopyranoside is a chemical compound commonly used as a substrate in enzymatic assays, particularly for the detection and quantification of alpha-D-xylosidase activity. It is characterized by the presence of a nitrophenyl group attached to the alpha-D-xylopyranoside moiety, which allows for colorimetric detection when the compound is cleaved by the enzyme.
科学研究应用
p-Nitrophenyl alpha-D-xylopyranoside is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:
Enzymatic Assays: Used to measure the activity of alpha-D-xylosidase in various biological samples.
Biochemical Studies: Helps in studying the kinetics and mechanisms of glycosidase enzymes.
Medical Research: Utilized in the investigation of metabolic pathways involving xylosidase enzymes.
Industrial Applications: Employed in the quality control of enzyme preparations and in the development of enzyme-based diagnostic kits.
作用机制
Target of Action
The primary target of p-Nitrophenyl alpha-D-xylopyranoside is the enzyme β-xylosidase . This enzyme plays a crucial role in the hydrolysis of xylooligosaccharides to xylose .
Mode of Action
p-Nitrophenyl alpha-D-xylopyranoside acts as a substrate for β-xylosidase . Upon cleavage by the enzyme, the substrate is converted into a yellow-colored product . This compound also disrupts proteoglycan biosynthesis in vivo .
Biochemical Pathways
The compound affects the biochemical pathway involving the hydrolysis of xylooligosaccharides to xylose . This process is crucial in the utilization of xylose, a useful monose, in various applications such as food, light, chemical, and energy industries .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in aqueous biological environments.
Result of Action
The action of p-Nitrophenyl alpha-D-xylopyranoside results in the hydrolysis of xylooligosaccharides to xylose . It also disrupts proteoglycan biosynthesis in vivo , which could have significant effects on cellular processes given the role of proteoglycans in cell growth and morphogenesis .
生化分析
Biochemical Properties
p-Nitrophenyl alpha-D-xylopyranoside plays a crucial role in biochemical reactions as a substrate for alpha-xylosidase enzymes. These enzymes hydrolyze the glycosidic bond in p-Nitrophenyl alpha-D-xylopyranoside, releasing p-nitrophenol, which can be quantitatively measured due to its yellow color. The interaction between p-Nitrophenyl alpha-D-xylopyranoside and alpha-xylosidase is highly specific, allowing researchers to study the enzyme’s activity and kinetics in detail. Additionally, p-Nitrophenyl alpha-D-xylopyranoside is used to assay the activity of other glycosidases, such as beta-xylosidase and alpha-arabinosidase .
Cellular Effects
p-Nitrophenyl alpha-D-xylopyranoside influences various cellular processes by serving as a substrate for glycosidase enzymes. In cells expressing alpha-xylosidase, the hydrolysis of p-Nitrophenyl alpha-D-xylopyranoside leads to the production of p-nitrophenol, which can affect cell signaling pathways and gene expression. The compound’s impact on cellular metabolism is primarily related to its role in studying enzyme activity, providing insights into the regulation of glycosidase enzymes and their substrates .
Molecular Mechanism
The molecular mechanism of p-Nitrophenyl alpha-D-xylopyranoside involves its binding to the active site of alpha-xylosidase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of p-nitrophenol and the corresponding sugar moiety. This reaction is highly specific and relies on the precise interaction between p-Nitrophenyl alpha-D-xylopyranoside and the enzyme’s active site. The release of p-nitrophenol can be monitored spectrophotometrically, allowing researchers to study enzyme kinetics and inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Nitrophenyl alpha-D-xylopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that p-Nitrophenyl alpha-D-xylopyranoside maintains its activity over extended periods when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of p-Nitrophenyl alpha-D-xylopyranoside in animal models vary with different dosages. At low doses, the compound is typically well-tolerated and does not exhibit significant toxicity. At higher doses, p-Nitrophenyl alpha-D-xylopyranoside can cause adverse effects, including skin and eye irritation. It is essential to determine the appropriate dosage for each specific application to avoid potential toxic effects .
Metabolic Pathways
p-Nitrophenyl alpha-D-xylopyranoside is involved in metabolic pathways related to glycosidase activity. The compound is hydrolyzed by alpha-xylosidase enzymes, resulting in the release of p-nitrophenol and the corresponding sugar moiety. This reaction is part of the broader metabolic processes involving the breakdown of complex carbohydrates into simpler sugars. The activity of p-Nitrophenyl alpha-D-xylopyranoside in these pathways provides insights into the regulation of glycosidase enzymes and their substrates .
Transport and Distribution
Within cells and tissues, p-Nitrophenyl alpha-D-xylopyranoside is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its solubility and affinity for cellular components. Understanding the transport and distribution of p-Nitrophenyl alpha-D-xylopyranoside is crucial for optimizing its use in biochemical assays and studying enzyme activity .
Subcellular Localization
The subcellular localization of p-Nitrophenyl alpha-D-xylopyranoside is primarily determined by its interactions with alpha-xylosidase enzymes. The compound is typically found in compartments where these enzymes are active, such as the lysosomes and cytoplasm. The targeting signals and post-translational modifications of alpha-xylosidase enzymes play a role in directing p-Nitrophenyl alpha-D-xylopyranoside to specific subcellular compartments, influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl alpha-D-xylopyranoside typically involves the glycosylation of p-nitrophenol with a protected xylopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The general steps include:
- Protection of the hydroxyl groups on the xylopyranose.
- Glycosylation of p-nitrophenol with the protected xylopyranosyl donor.
- Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods: Industrial production methods for p-Nitrophenyl alpha-D-xylopyranoside are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Large-scale protection and glycosylation reactions.
- Efficient purification techniques such as crystallization or chromatography.
- Quality control measures to ensure the purity and consistency of the product.
Types of Reactions:
Hydrolysis: p-Nitrophenyl alpha-D-xylopyranoside undergoes hydrolysis in the presence of alpha-D-xylosidase, resulting in the release of p-nitrophenol and alpha-D-xylopyranose.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using alpha-D-xylosidase in a buffered aqueous solution.
Reduction: Hydrogen gas and a palladium catalyst for the reduction of the nitro group.
Major Products:
Hydrolysis: p-Nitrophenol and alpha-D-xylopyranose.
Reduction: p-Aminophenyl alpha-D-xylopyranoside.
相似化合物的比较
- p-Nitrophenyl beta-D-xylopyranoside
- p-Nitrophenyl alpha-D-glucopyranoside
- p-Nitrophenyl beta-D-glucopyranoside
- p-Nitrophenyl alpha-D-galactopyranoside
Comparison:
- Substrate Specificity: p-Nitrophenyl alpha-D-xylopyranoside is specific for alpha-D-xylosidase, whereas the other compounds are specific for their respective enzymes (e.g., beta-D-xylosidase, alpha-D-glucosidase).
- Colorimetric Detection: All these compounds release p-nitrophenol upon enzymatic cleavage, allowing for similar colorimetric detection methods.
- Structural Differences: The differences in the sugar moiety (xylopyranose, glucopyranose, galactopyranose) determine the specificity for different enzymes.
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYKRYCCUGBBV-LMLFDSFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907450 | |
| Record name | 4-Nitrophenyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10238-28-5 | |
| Record name | p-Nitrophenyl α-D-xylopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10238-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrophenyl alpha-D-xylopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl α-D-xylopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


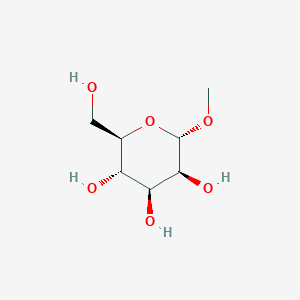
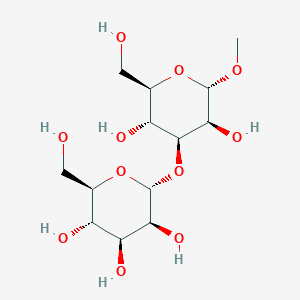
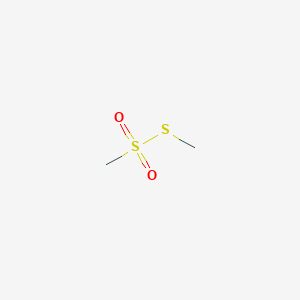
![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)

